6alpha-Chloro-beclomethasone dipropionate is a synthetic corticosteroid that exhibits anti-inflammatory properties, primarily used in the treatment of chronic inflammatory conditions such as asthma, allergic rhinitis, and various skin disorders. This compound is a derivative of beclomethasone dipropionate, which itself is a second-generation corticosteroid known for its potent glucocorticoid activity. The presence of chlorine at the 6-alpha position enhances its pharmacological profile, making it effective in localized therapies with reduced systemic side effects.
6alpha-Chloro-beclomethasone dipropionate is classified under corticosteroids, specifically as a glucocorticoid. Its chemical structure allows it to bind effectively to glucocorticoid receptors, mediating its therapeutic effects. The compound is synthesized from beclomethasone through specific chemical modifications that introduce the chlorine atom at the 6-alpha position.
The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves multi-step chemical reactions starting from beclomethasone or its derivatives. The process typically includes:
A detailed synthesis route may involve the use of solvents like dichloromethane and reagents such as triethylamine as catalysts, ensuring that conditions are controlled to maximize yield and minimize by-products .
The primary chemical reactions involving 6alpha-Chloro-beclomethasone dipropionate include:
The mechanism of action for 6alpha-Chloro-beclomethasone dipropionate involves:
The rapid conversion of beclomethasone dipropionate into its active metabolite enhances its efficacy in clinical applications .
Relevant data include:
6alpha-Chloro-beclomethasone dipropionate is primarily used in:
Due to its favorable pharmacokinetic profile, including localized action with minimal systemic absorption, it remains a valuable therapeutic agent in managing chronic inflammatory diseases .
6α-Chloro-beclomethasone dipropionate (CAS RN: 887130-68-9) has the molecular formula C₂₈H₃₆Cl₂O₇, corresponding to a molecular weight of 555.49 g/mol [2] [5] . The compound features an absolute stereochemical configuration with nine defined stereocenters, rendering it a conformationally rigid molecule. Key stereochemical attributes include:
The systematic IUPAC name is 6α,9-dichloro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate [2] [6]. Its stereochemistry is unambiguously defined by the SMILES notation:CCC(=O)OCC(=O)[C@@]1(OC(=O)CC)[C@@H](C)C[C@H]2[C@@H]3C[C@H](Cl)C4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)[C@@H](O)C[C@]12C
.
Table 1: Identity Parameters of 6α-Chloro-beclomethasone Dipropionate
Parameter | Value |
---|---|
CAS Registry Number | 887130-68-9 |
Molecular Formula | C₂₈H₃₆Cl₂O₇ |
Molecular Weight | 555.49 g/mol |
Defined Stereocenters | 9 |
Canonical SMILES | CCC(=O)OCC(=O)[C@@]1(OC(=O)CC)[C@@H]... |
InChI Key | FWNPVUBGWZQULU-DXABFYDXSA-N |
No experimental crystallographic data (e.g., unit cell parameters or space group) for 6α-chloro-beclomethasone dipropionate is reported in the available literature. However, polymorph screening methodologies for structurally related corticosteroids involve:
While 6α-chloro-beclomethasone dipropionate is designated as a pharmaceutical analytical impurity (not a reference standard), its solid-state characterization remains an area for further study [2] [6]. No patent literature specifically addresses its polymorphs, unlike novel β₂-agonists that disclose multiple crystalline forms with defined PXRD peaks [4].
Table 2: Polymorph Screening Techniques for Corticosteroid Derivatives
Technique | Application Example | Target Compounds |
---|---|---|
PXRD | Quantification of distinct crystal phases | Abediterol, Budesonide |
Solvent recrystallization | Generation of anhydrous/hydrate forms | Mometasone furoate |
Thermal analysis | Detection of desolvation events | Fluticasone propionate |
The core scaffold of 6α-chloro-beclomethasone dipropionate shares the pregnadiene skeleton with other beclomethasone analogs but differs in halogenation patterns and esterification:
Halogen positioning directly modulates bioactivity:
Table 3: Structural Comparison of Key Beclomethasone Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
6α-Chloro-beclomethasone dipropionate | 6α-Cl, 9-Cl | C₂₈H₃₆Cl₂O₇ | 555.49 | Axial chlorine at C6 |
6α-Bromo-beclomethasone dipropionate | 6α-Br, 9-Cl | C₂₈H₃₆BrClO₇ | 596.94 | Larger halogen at C6 |
6α-Chloro-9α-fluoro-beclomethasone dipropionate | 6α-Cl, 9α-F | C₂₈H₃₆ClFO₇ | 539.03 | Enhanced receptor binding at C9 |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: